(2E)-2-[2-(4-methylphenyl)hydrazinylidene]naphtho[2,1-b]thiophen-1(2H)-one
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Overview
Description
(2E)-2-[2-(4-METHYLPHENYL)HYDRAZIN-1-YLIDENE]NAPHTHO[2,1-B]THIOPHEN-1-ONE is a complex organic compound with a unique structure that combines a naphtho[2,1-b]thiophene core with a hydrazone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[2-(4-METHYLPHENYL)HYDRAZIN-1-YLIDENE]NAPHTHO[2,1-B]THIOPHEN-1-ONE typically involves the condensation of 4-methylphenylhydrazine with a naphtho[2,1-b]thiophene-1-one derivative. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the hydrazone linkage. Common solvents used in this synthesis include ethanol, methanol, and acetic acid.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[2-(4-METHYLPHENYL)HYDRAZIN-1-YLIDENE]NAPHTHO[2,1-B]THIOPHEN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphtho[2,1-b]thiophene oxides, while reduction could produce hydrazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2E)-2-[2-(4-METHYLPHENYL)HYDRAZIN-1-YLIDENE]NAPHTHO[2,1-B]THIOPHEN-1-ONE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
The compound has potential applications in biological research, particularly in studying enzyme interactions and inhibition. Its hydrazone moiety can interact with various biological targets, making it a useful tool in biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, (2E)-2-[2-(4-METHYLPHENYL)HYDRAZIN-1-YLIDENE]NAPHTHO[2,1-B]THIOPHEN-1-ONE can be used in the development of new materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of (2E)-2-[2-(4-METHYLPHENYL)HYDRAZIN-1-YLIDENE]NAPHTHO[2,1-B]THIOPHEN-1-ONE involves its interaction with molecular targets such as enzymes and receptors. The hydrazone moiety can form reversible covalent bonds with active sites, inhibiting enzyme activity or modulating receptor function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Naphtho[2,1-b]thiophene derivatives: These compounds share the same core structure but differ in their substituents.
Hydrazone derivatives: Compounds with similar hydrazone linkages but different aromatic groups.
Uniqueness
(2E)-2-[2-(4-METHYLPHENYL)HYDRAZIN-1-YLIDENE]NAPHTHO[2,1-B]THIOPHEN-1-ONE is unique due to its combination of a naphtho[2,1-b]thiophene core and a hydrazone moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C19H14N2OS |
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Molecular Weight |
318.4 g/mol |
IUPAC Name |
2-[(4-methylphenyl)diazenyl]benzo[e][1]benzothiol-1-ol |
InChI |
InChI=1S/C19H14N2OS/c1-12-6-9-14(10-7-12)20-21-19-18(22)17-15-5-3-2-4-13(15)8-11-16(17)23-19/h2-11,22H,1H3 |
InChI Key |
LMTWYDYGXRMTFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=NC2=C(C3=C(S2)C=CC4=CC=CC=C43)O |
Origin of Product |
United States |
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